2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride
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Overview
Description
2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H2Cl3NO4S. It is a derivative of benzene, characterized by the presence of two chlorine atoms, a nitro group, and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride typically involves the chlorination and nitration of benzene derivatives followed by sulfonation. The general steps are as follows:
Chlorination: Benzene is chlorinated to introduce chlorine atoms at the desired positions.
Nitration: The chlorinated benzene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Sulfonation: Finally, the nitrated compound undergoes sulfonation with chlorosulfonic acid to form the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in optimizing the reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the sulfonyl chloride group under mild to moderate conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, although specific conditions depend on the desired product.
Major Products Formed
Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction: The major product is 2,4-Dichloro-6-aminobenzene-1-sulfonyl chloride.
Oxidation: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamide, sulfonate ester, and sulfonate thioester products. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl chloride: Similar structure but lacks the chlorine atoms.
4-Nitrobenzenesulfonyl chloride: Similar structure but with different substitution pattern.
2,4-Dinitrobenzenesulfonyl chloride: Contains an additional nitro group.
Uniqueness
2,4-Dichloro-6-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both chlorine and nitro groups, which enhance its reactivity and versatility in chemical reactions. The combination of these functional groups allows for a wide range of applications in synthesis and research.
Properties
IUPAC Name |
2,4-dichloro-6-nitrobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO4S/c7-3-1-4(8)6(15(9,13)14)5(2-3)10(11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZHNTYAIXGENI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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